6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the CAS Number: 852061-74-6 . It has a molecular weight of 197.55 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its fungicidal activity . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 also plays an important role, with the S configuration resulting in the best fungicidal activity .Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . Its IUPAC name is 6-chloro-5-(trifluoromethyl)-4-pyrimidinylamine . The InChI code for this compound is provided, which can be used to generate its molecular structure .Scientific Research Applications
Antihypertensive Activity
A study by Bennett et al. (1981) explored the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. They discovered that compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine effectively lowered blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).
Synthesis and Characterization
Schmidt (2002) focused on the synthesis and characterization of stable betainic pyrimidinaminides, exploring the effects of substitution patterns and reaction conditions on the formation of these compounds (Schmidt, 2002).
Trifluoromethylated Analogues Synthesis
Sukach et al. (2015) synthesized trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This research highlights the potential of trifluoromethylated compounds in various applications (Sukach et al., 2015).
Hyperbranched Polyimides
Fang et al. (2000) investigated the synthesis of hyperbranched polyimides for gas separation applications, using a triamine monomer and various dianhydride monomers (Fang et al., 2000).
Antimicrobial Activity
Mittal et al. (2011) synthesized substituted tricyclic compounds and evaluated their antimicrobial activity. Their research indicates the potential use of such compounds in combating bacterial and fungal infections (Mittal, Sarode, & Vidyasagar, 2011).
Antiallergy Activity
Suzuki et al. (1992) synthesized 6-substituted [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives and evaluated their antiallergic activities, demonstrating their potential in allergy treatment (Suzuki et al., 1992).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) researched the use of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution, offering potential applications in materials science and engineering (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Future Directions
While specific future directions for 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine are not mentioned in the available resources, the ongoing research and development of pyrimidinamine derivatives suggest promising prospects. These compounds are considered potential agricultural compounds due to their outstanding activity and unique mode of action . Therefore, further exploration and development of these compounds, including this compound, could lead to the discovery of more effective pesticides .
Mechanism of Action
Mode of Action
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine interacts with its target by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons, which is essential for the production of ATP, the primary energy currency of the cell . As a result, the energy production in the cell is hampered, leading to cell death .
Biochemical Pathways
The compound affects the electron transport chain, a series of protein complexes located in the mitochondria . The electron transport chain is responsible for the production of ATP through a process called oxidative phosphorylation . By inhibiting the mitochondrial complex I, the compound disrupts this pathway, leading to a decrease in ATP production .
Pharmacokinetics
The compound’s lipophilic properties suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the disruption of energy production in cells, leading to cell death . This makes it an effective fungicide, as it can kill fungal cells by disrupting their energy production .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidinamines, the class of compounds to which it belongs, act as mitochondrial complex I electron transport inhibitors (MET I) . This suggests that 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine may interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells .
Cellular Effects
Given its potential role as a mitochondrial complex I inhibitor, it could influence cell function by disrupting energy production, which could in turn impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potential mitochondrial complex I inhibitor, it may exert its effects at the molecular level by binding to and inhibiting this enzyme, thereby disrupting electron transport and energy production within cells .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors involved in mitochondrial electron transport, given its potential role as a mitochondrial complex I inhibitor .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGEPANSPZGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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